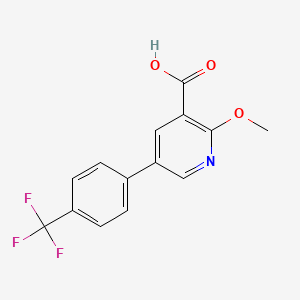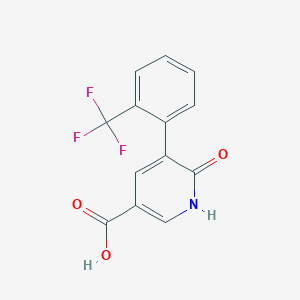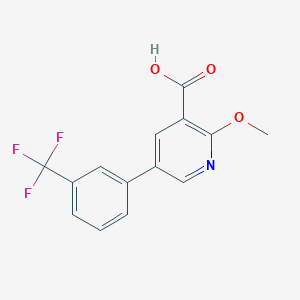
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% is an organic compound that is widely used in scientific research. This compound has a variety of applications in laboratories, from biochemical and physiological studies to synthesis and drug development.
Applications De Recherche Scientifique
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% is widely used in scientific research. It can be used to synthesize a variety of compounds, including anti-inflammatory agents, antibiotics, and anticoagulants. It can also be used to study the biochemical and physiological effects of drugs, as well as the mechanism of action of drugs. Additionally, this compound can be used to study the pharmacokinetics and pharmacodynamics of drugs.
Mécanisme D'action
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% is believed to act as a competitive inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX enzymes, 2-methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which can reduce inflammation and pain. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation. Finally, this compound has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research, from biochemical and physiological studies to drug development. However, this compound also has some limitations. It is not soluble in water, so it must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide. Additionally, it is a relatively unstable compound, so it must be stored in an airtight container and used quickly.
Orientations Futures
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has a variety of potential future directions. It could be used to develop new drugs for the treatment of inflammation and pain. Additionally, it could be used to study the biochemical and physiological effects of drugs, as well as the mechanism of action of drugs. Furthermore, it could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the potential side effects of drugs. Finally, it could be used to develop new methods of synthesis, as well as new methods of purification.
Méthodes De Synthèse
2-Methoxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized from a variety of starting materials, including 4-trifluoromethyl phenylacetic acid, 2-methoxy-5-chloro-nicotinic acid, and 2-methoxy-5-methyl-nicotinic acid. The synthesis process involves the reaction of the starting materials with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction is typically conducted at temperatures between 60 and 80°C. The product is then purified by recrystallization.
Propriétés
IUPAC Name |
2-methoxy-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-11(13(19)20)6-9(7-18-12)8-2-4-10(5-3-8)14(15,16)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZZRNMSPWTXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687984 |
Source


|
| Record name | 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261632-75-0 |
Source


|
| Record name | 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














